molecular formula C5H9Br B058032 4-Bromo-2-methylbut-1-ene CAS No. 20038-12-4

4-Bromo-2-methylbut-1-ene

Cat. No.: B058032
CAS No.: 20038-12-4
M. Wt: 149.03 g/mol
InChI Key: IZMWJUPSQXIVDN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (4-Acetamidocyclohexyl) nitrate involves the nitration of (4-Acetamidocyclohexyl) acetamide. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

(4-Acetamidocyclohexyl) nitrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(4-Acetamidocyclohexyl) nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Acetamidocyclohexyl) nitrate involves the activation of guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cyclic GMP. This activation leads to an increase in cyclic GMP levels, which in turn affects various cellular processes. The molecular targets and pathways involved include the nitric oxide signaling pathway and the regulation of vascular tone .

Comparison with Similar Compounds

(4-Acetamidocyclohexyl) nitrate can be compared with other guanylate cyclase activators, such as:

    Nitroglycerin: A well-known nitrate compound used in the treatment of angina.

    Isosorbide dinitrate: Another nitrate compound used for similar therapeutic purposes.

    Sodium nitroprusside: A potent vasodilator used in emergency medicine.

Properties

IUPAC Name

4-bromo-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMWJUPSQXIVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338517
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20038-12-4
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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